molecular formula C10H16N4O B1460719 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazine CAS No. 1177310-79-0

1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazine

Cat. No. B1460719
CAS RN: 1177310-79-0
M. Wt: 208.26 g/mol
InChI Key: LPKSZMBPJFXDDR-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular weight of 1,5-Dimethyl-1H-pyrazole is 96.1304 .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical form of 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride, a related compound, is solid. It has a molecular weight of 158.59 and a boiling point of 73-74°C .

Scientific Research Applications

Arylpiperazine Derivatives Metabolism and Disposition

Arylpiperazine derivatives, including the 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazine structure, are clinically applied mainly in depression, psychosis, or anxiety treatments. Their metabolism involves extensive pre-systemic and systemic processes, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites, known for their serotonin receptor-related effects, also exhibit affinity for other neurotransmitter receptors. Their distribution in tissues and biotransformation pathways highlights the complexity of their pharmacological actions and the impact of individual variability in metabolism (S. Caccia, 2007).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine, a core in many marketed drugs due to its diverse pharmacological activities, has been explored for its potential against Mycobacterium tuberculosis (MTB). Recent studies emphasize the anti-mycobacterial capacity of piperazine-based molecules, showing significant activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This review underlines the structural importance of piperazine in developing potent anti-TB molecules, fostering medicinal chemistry advancements for more effective anti-mycobacterial agents (P. Girase et al., 2020).

Therapeutic Patent Insights on Piperazine Derivatives

Overview of Novel Opioid MT-45 and Piperazine Derivatives

The novel opioid-like compound MT-45, related to piperazine derivatives, showcases the ongoing interest in piperazine's potential for psychoactive substances. This study provides an overview of MT-45's availability, use, desired and unwanted effects, further illustrating the opioid-like characteristics and dependency potential akin to other opioids. Such insights into novel psychoactive substances highlight the necessity for ongoing monitoring and research to understand their health impacts fully (Sindhu M. Siddiqi et al., 2015).

Safety and Hazards

1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride, a related compound, has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

As “1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazine” seems to be a novel compound, future research could explore its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-8-7-9(12-13(8)2)10(15)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKSZMBPJFXDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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